molecular formula C7H13NO B13984494 1,4-Dimethylpiperidin-2-one CAS No. 15031-90-0

1,4-Dimethylpiperidin-2-one

Cat. No.: B13984494
CAS No.: 15031-90-0
M. Wt: 127.18 g/mol
InChI Key: JBCMUNOVVMEKMO-UHFFFAOYSA-N
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Description

1,4-Dimethylpiperidin-2-one is a heterocyclic organic compound that belongs to the piperidine family. Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of two methyl groups at the 1 and 4 positions and a ketone group at the 2 position. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethylpiperidin-2-one can be synthesized through several methods. One common method involves the reaction of β-methyl-δ-valerolactone with methylamine . The reaction typically occurs under controlled conditions to ensure high yield and purity. Another method involves the hydrogenation of piperidine derivatives using palladium or rhodium catalysts .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure reactors and specialized catalysts to achieve efficient conversion rates. The choice of catalyst and reaction conditions can significantly impact the overall efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1,4-Dimethylpiperidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dimethylpiperidin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. It may also interact with receptors, modulating their activity and influencing cellular pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly valuable in the synthesis of pharmaceuticals and other specialized chemicals .

Properties

CAS No.

15031-90-0

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1,4-dimethylpiperidin-2-one

InChI

InChI=1S/C7H13NO/c1-6-3-4-8(2)7(9)5-6/h6H,3-5H2,1-2H3

InChI Key

JBCMUNOVVMEKMO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C(=O)C1)C

Origin of Product

United States

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